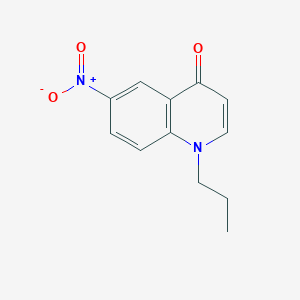![molecular formula C26H28N6O3S B2490484 4-メトキシ-N-{2-[6-({[(2,4,6-トリメチルフェニル)カルバモイル]メチル}スルファニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル]エチル}ベンザミド CAS No. 872995-59-0](/img/structure/B2490484.png)
4-メトキシ-N-{2-[6-({[(2,4,6-トリメチルフェニル)カルバモイル]メチル}スルファニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル]エチル}ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a synthetic organic compound featuring a complex structure that includes triazolo, pyridazinyl, and benzamide functionalities. This multifaceted compound is primarily utilized in various scientific research domains, including chemistry, biology, medicine, and industry, due to its unique chemical properties and potential biological activities.
科学的研究の応用
Chemistry: In chemistry, N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is used as a building block for synthesizing more complex molecules, exploring reaction mechanisms, and studying molecular interactions.
Biology: In biological research, this compound serves as a probe to study enzyme inhibition, receptor binding, and cellular uptake mechanisms due to its diverse functional groups and potential bioactivity.
Medicine: In medicine, it is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. Preclinical studies focus on understanding its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industry: Industrially, it can be used in the development of novel materials, catalysts, and pharmaceuticals, leveraging its unique structural attributes and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide typically involves multiple steps that can include the following general reaction pathway:
Formation of the [1,2,4]triazolo[4,3-b]pyridazin core: : This step generally involves the cyclization of appropriate starting materials under controlled conditions, often using cyclization reagents like thionyl chloride or other dehydrating agents.
Introduction of the mesitylamino group: : This can be accomplished through nucleophilic substitution reactions, where mesitylamine reacts with an electrophilic intermediate.
Attachment of the oxoethyl group: : Achieved by reacting the mesitylamino-substituted triazolo-pyridazin intermediate with oxoethylating agents such as chloroacetyl chloride.
Formation of the final compound: : This involves linking the triazolo-pyridazin core to the methoxybenzamide moiety through thioether bond formation, typically using thiolating reagents.
Industrial Production Methods: On an industrial scale, the synthesis of such complex molecules often requires optimization of reaction conditions to improve yield and purity. Methods may involve the use of continuous flow reactors for better control over reaction parameters, scaling up from laboratory conditions while ensuring reproducibility and safety. Advanced purification techniques such as crystallization, chromatography, and recrystallization are employed to isolate and purify the final product.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation reactions, especially at the thioether linkage, forming sulfoxides or sulfones under suitable oxidizing conditions such as using hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: : Reduction reactions may involve the conversion of the oxo group to hydroxyl groups using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at various positions of the molecule, such as the mesitylamino or benzamide moieties, often facilitated by reagents like sodium hydride or strong bases.
Common Reagents and Conditions: Common reagents include cyclization agents like thionyl chloride, nucleophilic agents like mesitylamine, oxoethylating agents such as chloroacetyl chloride, and various oxidizing and reducing agents mentioned above. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and solvent systems that are compatible with each reaction step.
Major Products Formed from These Reactions: Major products formed include sulfoxides, sulfones, hydroxyl derivatives, and substituted derivatives depending on the specific reactions and reagents used. These products can exhibit varied biological activities and further utility in scientific research.
作用機序
Molecular Targets and Pathways Involved: The compound’s mechanism of action often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Detailed studies elucidate pathways such as apoptosis induction in cancer cells, anti-inflammatory signaling cascades, and antimicrobial activity mechanisms.
類似化合物との比較
Comparison with Other Similar Compounds: Comparing N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide with similar compounds such as other triazolo-pyridazin derivatives highlights its unique functionalities and bioactivities.
List of Similar Compounds:Triazolo[4,3-b]pyridazin derivatives: : Varied substitutions on the triazolo or pyridazin rings result in different bioactivities.
Mesitylamino-substituted compounds: : Different substituents on the mesitylamino moiety alter physicochemical properties and biological activity.
Methoxybenzamide derivatives: : Variations in the benzamide ring and substitutions influence therapeutic potential and chemical reactivity.
The distinctiveness of N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide lies in its unique combination of functional groups, providing a versatile scaffold for a range of scientific applications.
特性
IUPAC Name |
4-methoxy-N-[2-[6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O3S/c1-16-13-17(2)25(18(3)14-16)28-23(33)15-36-24-10-9-21-29-30-22(32(21)31-24)11-12-27-26(34)19-5-7-20(35-4)8-6-19/h5-10,13-14H,11-12,15H2,1-4H3,(H,27,34)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULIRGNUPIZAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(adamantan-1-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2490403.png)


![N-[4-(5-chloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylphenyl]-3-methylbenzamide](/img/structure/B2490408.png)


![2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2490411.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2490414.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2490415.png)
![methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B2490417.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2490418.png)
![N-(4-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2490421.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2490424.png)
